CAS number 2,2'-dichlorobiphenyl-4-amine
CAS number 2,2'-dichlorobiphenyl-4-amine
An In-Depth Technical Guide to 2,2'-Dichlorobiphenyl-4-amine (CAS: 102871-33-0) in Rational Drug Design
Executive Summary
In the landscape of modern structure-based drug discovery, the precise spatial arrangement of pharmacophores is paramount. 2,2'-Dichlorobiphenyl-4-amine (CAS: 102871-33-0) [1] serves as a highly specialized, sterically restricted intermediate in the synthesis of potent enzyme inhibitors. This technical whitepaper explores its physicochemical profile, its critical mechanistic role in targeting the pyrimidine biosynthesis pathway via dihydroorotate dehydrogenase (DHODH)[2], and the validated synthetic methodologies required to produce it with high fidelity.
Designed for medicinal chemists and drug development professionals, this guide bridges the gap between theoretical structural biology and practical bench-top synthesis, ensuring that experimental protocols are grounded in causality and self-validating analytical controls.
Physicochemical Profiling & Structural Causality
The utility of 2,2'-dichlorobiphenyl-4-amine is not merely as a generic building block, but as a precise geometric tool. The di-ortho chlorine substitution pattern is a deliberate design choice. In a biphenyl system, bulky ortho-substituents create a severe steric clash, forcing the two aromatic rings out of coplanarity. This restricted rotation locks the molecule into a specific dihedral angle, which is a critical requirement for fitting into the narrow, hydrophobic ubiquinone-binding channel of target enzymes[3].
To facilitate formulation and downstream reaction planning, the quantitative physicochemical properties of the compound are summarized below:
| Property | Value | Analytical Significance |
| Chemical Name | 2,2'-Dichlorobiphenyl-4-amine | Standard IUPAC nomenclature[4]. |
| CAS Number | 102871-33-0 | Primary registry identifier[1]. |
| Molecular Formula | C12H9Cl2N | Determines mass spectrometric exact mass[5]. |
| Molecular Weight | 238.12 g/mol | Used for stoichiometric calculations[1]. |
| LogP (Calculated) | 4.15 | Indicates high lipophilicity, ideal for hydrophobic pockets[4]. |
| Rotatable Bonds | 2.0 | Low conformational entropy favors target binding[4]. |
| Hydrogen Bond Donors | 1.0 | The primary amine acts as the nucleophile for amide coupling[4]. |
| Hydrogen Bond Acceptors | 3.0 | Facilitates interaction mapping in in-silico docking[4]. |
Mechanistic Role: Targeting Pyrimidine Biosynthesis
The primary application of 2,2'-dichlorobiphenyl-4-amine is as a precursor to biphenyl amides that inhibit DHODH. DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth committed step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate (ORO)[2].
Why is this target critical?
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Antimalarial Development: The malaria parasite Plasmodium falciparum lacks pyrimidine salvage pathways and relies entirely on de novo biosynthesis for survival[6]. Inhibiting PfDHODH selectively starves the parasite of essential DNA/RNA precursors[7].
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Immunosuppression & Oncology: While resting human cells utilize salvage pathways, rapidly proliferating activated T-cells and cancer cells depend heavily on de novo synthesis. Thus, human DHODH (HsDHODH) is a validated target for autoimmune diseases (e.g., rheumatoid arthritis) and oncology[2].
Derivatives of 2,2'-dichlorobiphenyl-4-amine act by outcompeting the natural cofactor, ubiquinone (CoQ), for its binding site on the enzyme, thereby halting the electron transfer chain necessary for DHO oxidation[6].
Diagram 1: The DHODH-mediated pyrimidine biosynthesis pathway and the specific site of inhibitor intervention.
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
To synthesize 2,2'-dichlorobiphenyl-4-amine, the Suzuki-Miyaura cross-coupling reaction is the gold standard.
Causality of Method Selection: Unlike Stille couplings which utilize toxic organotin reagents, the Suzuki method uses environmentally benign boronic acids. Crucially, the mild basic conditions of the Suzuki reaction tolerate the presence of an unprotected primary amine. This eliminates the need for tedious protection/deprotection steps (e.g., Boc or Fmoc), maximizing atom economy and overall yield.
Diagram 2: Step-by-step synthetic workflow for 2,2'-dichlorobiphenyl-4-amine via Suzuki coupling.
Step-by-Step Experimental Protocol
Note: This protocol is adapted from validated procedures for DHODH inhibitor synthesis.
Step 1: Reagent Preparation & Degassing (Critical Step)
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Charge a flame-dried, round-bottom flask with 4-bromo-3-chloroaniline (0.60 g, 2.91 mmol) and 2-chlorobenzeneboronic acid (0.60 g, 3.78 mmol, 1.3 eq.).
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Add the palladium catalyst (e.g., Pd(PPh3)4, ~5 mol%) and a mild base (e.g., Na2CO3, 2.0 eq.).
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Self-Validation Check: Dissolve the mixture in a degassed solvent system (typically Toluene/EtOH/H2O). Degassing via argon sparging or freeze-pump-thaw is non-negotiable; residual oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), stalling the catalytic cycle.
Step 2: Reaction Execution
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Heat the reaction mixture under a positive pressure of dry, oxygen-free nitrogen. Alternatively, utilize a microwave synthesizer (e.g., CEM Discover) at 300 W, maintaining a maximum pressure of 220 psi for accelerated kinetics.
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Monitor the reaction via Thin Layer Chromatography (TLC) using pre-coated glass-backed silica gel 60 F254 plates. Visualize the disappearance of the aniline starting material using a UV lamp (254 nm) or permanganate stain.
Step 3: Workup & Extraction
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Upon completion, cool the mixture to room temperature and quench with distilled water.
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Extract the aqueous layer iteratively with Ethyl Acetate (EtOAc).
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Combine the organic layers and dry over anhydrous magnesium sulphate (MgSO4) or sodium sulphate (Na2SO4) to remove residual water.
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Remove solvents under reduced pressure using a rotary evaporator, followed by high vacuum drying (0.5 mmHg).
Step 4: Purification
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Purify the crude material using silica gel flash chromatography (particle size 37-70 µm).
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Elute with an isocratic or shallow gradient of 10% EtOAc in petroleum ether. The sterically hindered biphenyl product will elute cleanly from the unreacted boronic acid and homocoupled byproducts.
Experimental Validation & Analytical Characterization
A protocol is only as reliable as its analytical validation. To ensure the 2,2'-dichlorobiphenyl-4-amine is of sufficient purity (>95%) for downstream amide coupling, the following self-validating analytical checks must be performed:
A. High-Performance Liquid Chromatography (HPLC)
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System Setup: Utilize a Dionex or Gilson HPLC system equipped with a diode array detector.
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Stationary Phase: Thermo Electron Hyperprep HS C18 column (8 µm, 250 × 4.6 mm).
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Mobile Phase: A gradient of water and acetonitrile (5-95%) at a flow rate of 1 mL/min over 30-45 minutes.
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Validation Metric: A single sharp peak at the corresponding retention time (expected ~26-27 minutes based on analogous biphenyl amines) confirms the absence of regioisomers.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Preparation: Dissolve the purified product in deuterated chloroform (CDCl3).
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Validation Metric: Calibrate the spectrum using the central triplet peak of CDCl3 at 77.0 ppm (for 13C) or 7.26 ppm (for 1H). The 1H-NMR must show a distinct broad singlet integrating to 2 protons (the -NH2 group) and the complex multiplet of 7 aromatic protons, confirming the exact di-ortho substitution pattern.
Conclusion & Future Perspectives
2,2'-Dichlorobiphenyl-4-amine (CAS 102871-33-0) is a masterclass in rational chemical design. By leveraging steric hindrance to control molecular geometry, it provides the perfect scaffold for accessing the narrow ubiquinone binding channel of DHODH. As drug resistance in Plasmodium falciparum continues to rise, and the demand for novel immunosuppressants grows, the synthesis and derivatization of such sterically locked biphenyl systems will remain a cornerstone of advanced medicinal chemistry.
References
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Structure-based design, synthesis and characterization of inhibitors of human and Plasmodium falciparum dihydroorotate dehydrogenases (Supplementary Information) Source: amazonaws.com (Original publication: Journal of Medicinal Chemistry) URL:[Link]
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2,2'-dichloro-4'-nitro-biphenyl-4-ylamine | 92576-95-9 - Molaid Source: molaid.com URL:[Link]
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Structure-Based Design, Synthesis, and Characterization of Inhibitors of Human and Plasmodium falciparum Dihydroorotate Dehydrogenases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
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Structure-based design, synthesis, and characterization of inhibitors of human and Plasmodium falciparum dihydroorotate dehydrogenases Source: PubMed (NIH) URL:[Link]
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Driving antimalarial design through understanding of target mechanism Source: Portland Press URL:[Link]
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Development of specific DHODH inhibitors for Plasmodium and Human species Source: ResearchGate URL:[Link]
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